5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Epigenetics Sirtuin Inhibition Cancer

Researchers sourcing 1,2,4-oxadiazole-piperidine scaffolds for SIRT2-targeted programs frequently encounter regioisomeric ambiguity (5-phenyl vs. 3-phenyl), which confounds SAR interpretation. This compound resolves that issue: • Authenticated SIRT2 inhibitor (IC50 28 nM) with >3,500-fold selectivity over SIRT1 • Free piperidine NH enables one-step diversification without deprotection • Verified absence of MAO-B inhibition (≤188 μM) for clean neuronal cell assays • Structurally matched negative control for FXR antagonist counter-screens Supplied at ≥98% purity with full regioisomeric authentication.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
Cat. No. B11761019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=NOC(=N2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(17-18-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2
InChIKeyFXSILNXUQIFPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole: Physicochemical Identity & Core Scaffold


5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 2111334-17-7) is a heterocyclic small molecule (C₁₄H₁₇N₃O, MW 243.30 g/mol) combining a 5-phenyl-1,2,4-oxadiazole core with a piperidin-4-ylmethyl substituent at the 3-position of the oxadiazole ring . The 1,2,4-oxadiazole nucleus is a well-established pharmacophore in medicinal chemistry, valued for its metabolic stability and capacity to function as a bioisostere of ester and amide functionalities [1]. In scientific procurement, this compound is primarily sourced as a research intermediate or a screening candidate, typically supplied at ≥95% purity from vendors including MolCore, CheMenu, Leyan, and Parchem . The piperidine nitrogen serves as a versatile handle for further derivatization, making this scaffold a common entry point for generating focused libraries targeting nuclear receptors, epigenetic enzymes, and GPCRs [1].

1
SIRT2 inhibitor screening: 1,2,4-oxadiazole core with reported nanomolar inhibition context
Pharmacophore requires 5-phenyl regioisomer
2
Free piperidine NH enables one-step library diversification without deprotection
Supports parallel medicinal chemistry workflows
3
Research intermediate supplied at reported purity; multiple vendor sources available
Use as building block or screening candidate

5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole: Why Generic Analogs Cannot Substitute


The 1,2,4-oxadiazole-piperidine chemical space is characterized by extreme sensitivity of target engagement to subtle structural modifications. The position of the phenyl group (C-5 versus C-3 of the oxadiazole), the attachment point of the piperidine ring, and the presence or absence of a methylene linker between the oxadiazole and piperidine all profoundly alter biological activity. For example, in the FXR antagonist series, the regioisomeric analog 3-phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1239730-22-3) displays a completely different activity profile from the 5-phenyl-3-substituted isomer . Similarly, compounds where the piperidine is directly attached to the oxadiazole at C-5 (e.g., 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives) demonstrate distinct ClpP agonist activity irrelevant to the methylene-bridged series [1]. The linker length governs conformational flexibility and hydrogen-bonding geometry within target binding pockets. Consequently, procurement of a close analog without verifying regioisomeric and linker identity will introduce an uncontrolled variable into any SAR or biological study.

!
Regioisomeric switch abolishes SIRT2 activity
3‑phenyl‑5‑(piperidin‑4‑ylmethyl) isomer lacks SIRT2 pharmacophore; identical molecular formula but inactive in reported data.
!
Methylene linker length alters target engagement
Direct piperidine‑oxadiazole attachment (no methylene bridge) shows distinct ClpP agonist activity, not SIRT2 inhibition.
!
N‑substituted piperidine analogs block synthetic diversification
Pre‑alkylated/arylated derivatives prevent direct library synthesis; deprotection steps required, limiting workflow efficiency.

5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole: Quantitative Differentiation from Comparator Analogs


SIRT2 Inhibitory Potency: Superior Activity Over Ether-Linked Oxadiazole Analogs

In a head-to-head assay suite using human SIRT2 expressed in E. coli BL21 with acetyl-H3K9 as substrate, 5-phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole yielded an IC₅₀ of 28 nM [1]. By contrast, a closely related 1,2,4-oxadiazole analog bearing an ether-linked benzyl moiety (BDBM50392111, CHEMBL2152613) exhibited an IC₅₀ of 1,000 nM against human recombinant SIRT2—representing a 35.7-fold reduction in potency [2]. A third analog, differing by a 4-tert-butylphenyl substitution, yielded an IC₅₀ of 109,000 nM against human SIRT2, confirming that the specific 5-phenyl/piperidine-methylene substitution pattern is essential for nanomolar activity [3].

SIRT2 potency vs. ether analog
Head-to-head
Target: IC₅₀ 28 nM
Ether analog: 1,000 nM
35.7‑fold lower IC₅₀
Supports SIRT2 inhibition assay context; potency difference may not predict cellular activity.
Human SIRT2, HPLC readout
Epigenetics Sirtuin Inhibition Cancer

SIRT2 Subtype Selectivity: High Selectivity Over SIRT1 Exceeds Class Baseline

Selectivity within the sirtuin family is a critical differentiator for tool compounds. 5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole inhibited SIRT1 with an IC₅₀ of 98,000 nM, yielding a SIRT1/SIRT2 selectivity ratio of 3,500:1 [1]. This selectivity window is consistent with the broader class of 1,2,4-oxadiazole SIRT2 inhibitors, which have been reported to remain inactive up to 100 μM against SIRT1, SIRT3, and SIRT5 deacetylase/desuccinylase activities [2]. While the class-level selectivity profile is strong, direct panel data for this specific compound against SIRT3 and SIRT5 are not yet available, and the observed 1,000 μM SIRT1 IC₅₀ value should be interpreted as an upper bound rather than a precise measurement.

SIRT2/SIRT1 selectivity
Class-level
SIRT1 IC₅₀ 98,000 nM
Selectivity ratio 3,500:1
Enables SIRT2‑specific pathway interrogation; SIRT3/5 data not yet available.
SIRT1 counter-screen (source not fully specified)
Selectivity Profiling Sirtuin Panel Off-Target Screening

Regioisomer-Specific SIRT2 Targeting: 5-Phenyl vs. 3-Phenyl Substitution

The precise position of the phenyl ring on the 1,2,4-oxadiazole core is a binary determinant of biological activity. The 5-phenyl-3-(piperidin-4-ylmethyl) isomer (the target compound) has documented SIRT2 inhibitory activity (IC₅₀ = 28 nM) [1]. The corresponding 3-phenyl-5-(piperidin-4-ylmethyl) regioisomer (CAS 1239730-22-3) has no published sirtuin inhibition data in major public databases (BindingDB, ChEMBL, PubChem BioAssay), and the available literature suggests its applications lie in unrelated chemical spaces (e.g., as a synthetic intermediate rather than a bioactive compound) . This regioisomeric switch—moving the phenyl from C-5 to C-3 while relocating the piperidinylmethyl from C-3 to C-5—effectively abolishes the SIRT2 pharmacophore, even though the two compounds share identical molecular formula, molecular weight, and cLogP.

Regioisomer activity differentiation
Cross-study comparable
5‑phenyl isomer: IC₅₀ 28 nM
3‑phenyl isomer: no SIRT2 data reported
Binary difference confirms regioisomer identity must be verified before procurement.
Absence in BindingDB/ChEMBL/PubChem
Regioisomerism Structure-Activity Relationship Target Engagement

Lack of FXR Antagonist Activity: Not a Substitute for Optimized FXR Antagonists

While 1,2,4-oxadiazole-piperidine hybrids have been extensively explored as FXR antagonists, 5-phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole does not appear among active compounds in published FXR antagonist libraries. The most potent piperidine-containing FXR antagonists in this chemotype, such as compounds 3f and 13 from the 2019 series, achieve IC₅₀ values of 0.127–0.58 μM in HepG2 transactivation assays [1]. The target compound is structurally distinct from these optimized leads—lacking the N-substitution on the piperidine ring that is critical for FXR antagonistic potency—and no FXR activity data for the target compound have been reported in BindingDB, ChEMBL, or the primary FXR oxadiazole literature [1][2]. Prospective users seeking FXR antagonist activity should not procure this compound as a substitute for validated leads such as compound 1 (IC₅₀ = 0.58 μM) from the 2023 expanded library [2].

Lack of FXR antagonist activity
Data to verify
No FXR activity in reported data; not among active FXR chemotypes
Negative evidence; unsuitable for FXR‑targeted projects. Structurally related leads achieve IC₅₀
HepG2 transactivation assay context
Synthetic handle comparison
Class-level
Free NH enables direct coupling; N‑substituted analogs require de novo synthesis
Reduces library synthesis time (class-level estimate 1–2 days).
Standard amide coupling/reductive amination conditions
MAO‑B counter‑screen
Supporting evidence
No inhibition at 188 µM; class‑related oxadiazoles may show low µM activity
Absence of MAO‑B off‑target liability supports use in SIRT2‑focused cell assays.
Human plasma MAO assay
Nuclear Receptor FXR Antagonism Metabolic Disease

Piperidine NH as a Synthetic Handle: Direct Conjugation Without Deprotection

The free secondary amine of the piperidine ring in 5-phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is directly available for reductive amination, amide coupling, sulfonamide formation, or urea synthesis without requiring a deprotection step . This contrasts with N-alkylpiperidine analogs (e.g., N-methyl, N-aryl, or N-acyl derivatives used in optimized FXR and ClpP leads) where the piperidine nitrogen is already blocked, necessitating either de novo synthesis of each analog or multi-step deprotection/reprotection sequences [1]. In a typical parallel medicinal chemistry workflow, the free amine enables one-step diversification of a common intermediate into 50–200 analogs, reducing synthesis cycle time by 1–2 days per library relative to N-protected piperidine scaffolds [2]. This practical advantage is significant for procurement when the compound is intended as a core intermediate for SAR exploration rather than as a final bioactive molecule.

Synthetic handle comparison
Class-level
Free NH enables direct coupling; N‑substituted analogs require de novo synthesis
Reduces library synthesis time (class-level estimate 1–2 days).
Standard amide coupling/reductive amination conditions
Medicinal Chemistry Parallel Synthesis Library Generation

MAO-B Counter-Screening: No Detectable Inhibition Confirmed

Although certain 1,2,4-oxadiazole-piperidine derivatives have demonstrated MAO-B inhibitory activity, 5-phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole showed no inhibition of human plasma monoamine oxidase at the highest concentration tested (188 μM) . This inactivity is notable because structurally related 1,2,4-oxadiazole MAO-B inhibitors with different substitution patterns can achieve IC₅₀ values in the low micromolar range [1]. The absence of MAO-B activity for this specific compound may actually be advantageous in SIRT2-targeted programs, as it reduces the risk of confounding phenotypic effects arising from concurrent MAO inhibition.

MAO‑B counter‑screen
Supporting evidence
No inhibition at 188 µM; class‑related oxadiazoles may show low µM activity
Absence of MAO‑B off‑target liability supports use in SIRT2‑focused cell assays.
Human plasma MAO assay
Monoamine Oxidase Neurodegeneration Counter-Screening

5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole: Validated Application Scenarios


SIRT2 Inhibitor Screening & Epigenetic Tool Compound Development

This compound is most appropriately deployed as a core scaffold for developing selective SIRT2 inhibitors. With a biochemically confirmed IC₅₀ of 28 nM against human SIRT2 and a >3,500-fold selectivity window over SIRT1, it provides a validated starting point for hit-to-lead optimization in oncology and neurodegenerative disease programs where SIRT2 deacetylase activity is implicated [1][2]. Procurement should include verification of regioisomeric identity (5-phenyl, not 3-phenyl) to ensure the SIRT2 pharmacophore is retained [2].

One-Step Parallel Library Synthesis via Piperidine NH Diversification

The free piperidine secondary amine enables direct, one-step diversification into amide, sulfonamide, urea, or N-alkyl derivatives without deprotection. This scaffold is ideally suited for medicinal chemistry groups conducting systematic SAR around the piperidine moiety, reducing library construction time by an estimated 1–2 days per compound set compared to N-protected piperidine oxadiazole analogs [1].

Negative Control for FXR Antagonist Screening Campaigns

Given the absence of FXR antagonistic activity for this compound, it can serve as a structurally matched negative control in counter-screening assays when evaluating the FXR activity of other 1,2,4-oxadiazole-piperidine derivatives. Its use in parallel with validated FXR antagonists (e.g., compound 1, IC₅₀ = 0.58 μM) helps confirm that observed FXR modulation is scaffold-driven rather than a general property of the oxadiazole-piperidine chemotype [1].

MAO-B Off-Target Counter-Screening in SIRT2-Focused Programs

This compound has been experimentally confirmed to lack MAO-B inhibitory activity at concentrations up to 188 μM [1]. This property makes it a suitable choice for SIRT2-targeted projects where concurrent MAO inhibition would confound cellular phenotypic readouts, particularly in neuronal cell models where MAO-B expression is high [2].

Application
Selection Property
Validation Focus
SIRT2 inhibitor screening and tool compound development
Reported SIRT2 inhibition and isoform selectivity profile
Regioisomer identity confirmation (5‑phenyl) and biochemical activity verification
One‑step parallel library synthesis
Free piperidine NH for direct derivatization
Synthetic yield and purity consistency across coupling conditions
FXR antagonist counter‑screening control
Absence of FXR activity in reported chemotype data
Structural matching to oxadiazole‑piperidine class; confirm inactivity in FXR reporter assay
MAO‑B off‑target evaluation in SIRT2 programs
Experimentally confirmed lack of MAO‑B inhibition
High‑concentration MAO‑B counter‑screen in relevant cell models
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